

Sandoz 58-035: A Technical Guide for Cholesterol Esterification Research

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Compound of Interest				
Compound Name:	Sandoz 58-035			
Cat. No.:	B1196694	Get Quote		

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Introduction

Sandoz 58-035, also known as SA 58-035, is a potent and widely utilized competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of cholesterol.[1][2] This process converts free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets. By blocking this key step, **Sandoz 58-035** serves as an invaluable pharmacological tool for investigating cholesterol homeostasis, the formation of foam cells in atherosclerosis, and the role of cholesterol in various cellular processes.[3] This guide provides a comprehensive overview of **Sandoz 58-035**, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental application.

Core Mechanism of Action

Sandoz 58-035 acts as a competitive inhibitor of ACAT (also known as Sterol O-acyltransferase or SOAT).[1][4] The enzyme ACAT catalyzes the transfer of a fatty acid from acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. This reaction is central to managing cellular levels of free cholesterol, which can be toxic in excess. By inhibiting ACAT, **Sandoz 58-035** prevents the formation of cholesteryl esters, leading to an accumulation of intracellular free cholesterol.[3] This alteration of the free-to-esterified cholesterol ratio has profound effects on cellular functions, including lipoprotein metabolism, cholesterol efflux, and gene regulation.[5][6]



Quantitative Data Summary

The efficacy of **Sandoz 58-035** in inhibiting cholesterol esterification has been quantified across various cell types and experimental conditions. The following tables summarize these findings.

Table 1: Inhibition of ACAT Activity and Cholesterol Esterification

Cell Type/System	Sandoz 58-035 Concentration	Observed Effect	Citation(s)
Swine Ovarian Microsomes	0.1-3.5 μg/mL	≥96% inhibition of ACAT activity	[7][8]
Cultured Swine Granulosa Cells	Not specified	≥98% suppression of hormonally stimulated cholesterol esterification	[1][7][8]
Arterial Smooth Muscle Cells	Not specified	95% inhibition of cholesterol esterification	[9]
J774 Macrophages	Dose-dependent	Inhibition of ACAT activity paralleled down-regulation of the LDL receptor	[5]

Table 2: Effects on Cellular Cholesterol Mass in Macrophages



Cell Type	Treatment Conditions	Total Cholesterol (TC)	Esterified Cholesterol (EC)	Unesterified (Free) Cholesterol (UC)	Citation(s)
Human Monocyte- Derived Macrophages (HMMs)	acLDL + Sandoz 58- 035	↓ 23%	↓ 55%	↑ 11%	[10]
AcLDL- loaded Mouse Macrophages	24-hour loading + Sandoz 58- 035	Similar to control	↓ 81.6% (18.4% of control)	t	[11]
AcLDL- loaded Mouse Macrophages	24h load + 4h chase with Sandoz 58- 035	Not specified	↓ 95% (5% of control)	1	[11]
AcLDL- loaded Mouse Macrophages	24h load + 28h chase with Sandoz 58-035	Not specified	↓ 99.5% (0.5% of control)	1	[11]
OxLDL- loaded Mouse Macrophages	Sandoz 58- 035	Similar to control	↓ 37%	↑ 16.5%	[11]

Table 3: Effects on Cellular Processes

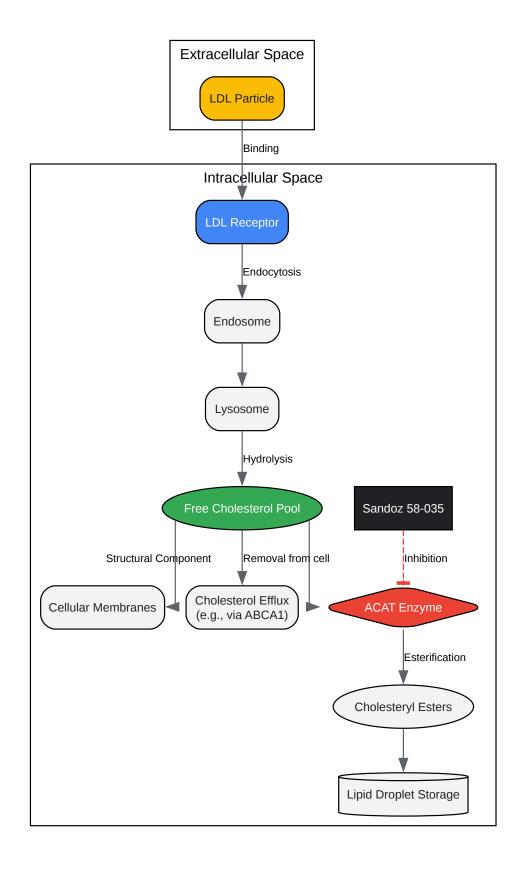


Cell Type	Process Studied	Treatment Conditions	Observed Effect	Citation(s)
AcLDL-loaded Mouse Macrophages	Cholesterol Efflux	Sandoz 58-035	Slightly increased efflux (48.9% vs 41.5% without inhibitor)	[11]
Human Monocyte- Derived Macrophages (HMMs)	acLDL Uptake & Degradation	Preincubation with acLDL + Sandoz 58-035	Significantly lower binding, uptake, and degradation of 125 l-acLDL	[6][10]
PC-3 Prostate Cancer Cells	Cell Migration & Invasion	Sandoz 58-035	Markedly suppressed	[12]
PC-3 Xenograft Mice	Tumor Growth	15 mg/kg Sandoz 58-035 daily	Inhibited tumor growth	[12]

Visualizations: Pathways and Workflows Mechanism of Action in Cholesterol Metabolism

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of intervention for **Sandoz 58-035**.





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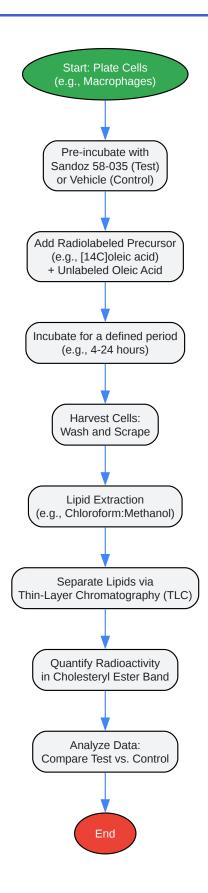
Caption: Sandoz 58-035 blocks ACAT, preventing free cholesterol esterification and storage.



Experimental Workflow: Cholesterol Esterification Assay

This diagram outlines a typical experimental protocol to measure the effect of **Sandoz 58-035** on cholesterol esterification using a radiolabeled precursor.





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